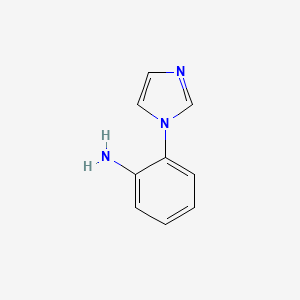

2-(1H-imidazol-1-yl)aniline

Description

Significance of Imidazole (B134444) and Aniline (B41778) Moieties in Contemporary Chemical and Biological Research

The foundational components of 2-(1H-imidazol-1-yl)aniline, the imidazole and aniline rings, are each of profound importance in the realms of chemical and biological research.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ajrconline.orgneuroquantology.com This structural motif is a cornerstone in medicinal chemistry, largely due to its versatile properties. ajrconline.orgtsijournals.com The presence of two nitrogen atoms allows the imidazole ring to act as both a hydrogen bond donor and acceptor, which can be beneficial for the water-solubility of therapeutic compounds. nih.gov It is a key component of many biologically significant molecules, including the amino acid histidine, which plays a crucial role in the catalytic function of many enzymes. ajrconline.orgtsijournals.com Imidazole derivatives have been extensively investigated and exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. ajrconline.org This broad spectrum of activity has cemented the imidazole nucleus as a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets. ajrconline.orgjocpr.com

Aniline , the simplest aromatic amine, consists of a phenyl group attached to an amino group. wikipedia.org It serves as a versatile and industrially significant starting material for the synthesis of a vast number of chemicals. wikipedia.org Aniline and its derivatives are fundamental in the production of dyes and pigments, such as the indigo (B80030) used for blue jeans. wikipedia.orgquora.com They are also crucial intermediates in the manufacturing of polyurethanes, rubber processing chemicals, herbicides, and pharmaceuticals. wikipedia.orgnih.gov In medicinal chemistry, the aniline moiety is a structural component in a variety of therapeutic agents, including analgesics, anticonvulsants, and antipsychotics. smolecule.com The reactivity of the aniline ring, particularly its susceptibility to electrophilic substitution, makes it a valuable building block in organic synthesis. wikipedia.org

Classification and Structural Features of Imidazole-Aniline Hybrid Compounds

The combination of two or more distinct pharmacophores, or biologically active structural units, into a single molecule results in what is known as a hybrid compound. researchgate.net These hybrids are designed to potentially exhibit enhanced activity or a more desirable biological profile compared to the individual components. Imidazole-aniline hybrid compounds, such as this compound, fall into this category.

Hybrid compounds can be classified based on several criteria, including the nature of the interaction between the constituent parts and the type of linker used to connect them. acs.orgresearchgate.net

Class I hybrids are characterized by weak interactions, such as van der Waals forces or hydrogen bonding, between the different moieties. wikipedia.org

Class II hybrids feature strong covalent bonds connecting the components. wikipedia.org

Imidazole-aniline hybrids are Class II hybrids, as the imidazole and aniline rings are covalently bonded. They can be further categorized based on the nature of the linkage:

Directly linked: The two rings are directly attached to each other, as is the case with this compound.

Linker-mediated: A linker or spacer, such as a methylene (B1212753) (-CH2-) bridge, connects the two rings.

The structural arrangement of this compound, with the imidazole ring at the ortho position (2-position) of the aniline ring, is a key feature that dictates its chemical and physical properties. This specific substitution pattern influences its reactivity, solubility, and how it interacts with biological targets. The nitrogen-rich imidazole ring and the amino group on the aniline ring provide sites for hydrogen bonding and potential coordination with metal ions.

Overview of Current Research Trends on this compound and its Analogues

Current research on this compound and its analogues highlights its utility as a versatile intermediate and building block in several areas of chemical science.

A significant application of a methylated analogue, 2-(4-Methyl-1H-imidazol-1-yl)aniline, is as a critical intermediate in the synthesis of tyrosine kinase inhibitors, such as nilotinib, which is a medication used in the treatment of chronic myeloid leukemia (CML). This underscores the importance of the imidazole-aniline scaffold in the development of targeted cancer therapies.

In the field of materials science , imidazole-aniline derivatives have been explored for their potential to enhance the properties of polymers. Research has indicated that incorporating these compounds into polymer matrices can improve thermal stability and mechanical strength. Furthermore, the electrochemical properties of these compounds have been investigated for applications in the development of sensors for detecting heavy metals and other toxins.

The structural framework of this compound also serves as a basis for the design of new biologically active molecules. By modifying the core structure—for instance, by introducing different substituents on either the imidazole or aniline ring—researchers can explore structure-activity relationships (SAR) to develop novel compounds with potential therapeutic applications, including antimicrobial and anticancer activities. Analogues such as those with a methylene bridge or different substitution patterns on the rings are synthesized to fine-tune the electronic and steric properties of the molecule for specific biological targets. smolecule.com

Interactive Data Table: Comparison of this compound Analogues

| Compound Name | CAS Number | Key Structural Difference from this compound |

| 2-(2-Methyl-1H-imidazol-1-yl)aniline | 26286-55-5 | Methyl group at the 2-position of the imidazole ring. scbt.com |

| 2-(4-Methyl-1H-imidazol-1-yl)aniline | 69527-68-0 | Methyl group at the 4-position of the imidazole ring. |

| 3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline | 1021062-16-7 | Isopropyl group on imidazole and a methylene bridge linker. |

| 3-(1H-imidazol-1-ylmethyl)aniline | 120107-85-9 | Methylene bridge linker and meta-substitution on aniline ring. smolecule.com |

| 2-[(1-Imidazolyl)methyl]aniline | 61292-50-0 | Methylene bridge linker between the rings. |

| 3-Chloro-4-(2-(2-nitro-1H-imidazol-1-yl)ethoxy)aniline | Not Available | Chloro, nitro, and ethoxy substitutions. dovepress.com |

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVECTIQVQPUSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313143 | |

| Record name | 2-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26286-54-4 | |

| Record name | 26286-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-imidazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies

Transformations at the Aniline (B41778) Moiety

The aniline portion of the molecule is characterized by the nucleophilic amino group (-NH₂) and the activated phenyl ring, both of which are prime targets for derivatization.

The primary amino group of 2-(1H-imidazol-1-yl)aniline is readily acylated to form amides, a common strategy to modify the compound's properties or to protect the amine during other synthetic steps. libretexts.org This transformation can be achieved through various methods. The reaction with acid chlorides or anhydrides, often in the presence of a base, is a straightforward approach. Alternatively, direct condensation with carboxylic acids is facilitated by a wide range of coupling agents.

Commonly used peptide coupling reagents are highly effective for this purpose. fishersci.co.uk For instance, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), when used with additives such as 1-hydroxy-benzotriazole (HOBt), efficiently promote amide bond formation under mild conditions. nih.gov Uronium-based reagents like HATU also provide high yields and short reaction times. fishersci.co.uk

Beyond amidation, the aniline nitrogen can undergo other derivatizations. Reaction with isocyanates or carbonylating agents like 1,1'-carbonyldiimidazole (CDI) yields urea derivatives. koreascience.kr Furthermore, reaction with sulfonyl chlorides produces sulfonamides, another important class of functional groups. nih.gov

| Reagent Class | Specific Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Acid Halides | Acyl Chlorides, Acyl Bromides | Inert solvent (e.g., DCM), often with a non-nucleophilic base (e.g., Triethylamine, DIEA) at 0°C to room temperature. | |

| Carbodiimides | EDC, DCC, DIC | Often used with an additive like HOBt or DMAP in a polar aprotic solvent (e.g., DMF, DCM). | fishersci.co.uknih.gov |

| Uronium Salts | HATU, HBTU, PyBOP | Polar aprotic solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIEA). Reactions are typically fast at room temperature. | fishersci.co.uk |

| Direct Condensation | Titanium(IV) chloride (TiCl₄) | Pyridine (B92270) as solvent and base, heated to ~85°C. | nih.gov |

The amino group is a powerful activating substituent that directs electrophiles to the ortho and para positions of the phenyl ring. chemistrysteps.comyoutube.com In this compound, the position para to the amino group (position 5) and the remaining ortho position (position 3) are highly activated towards electrophilic aromatic substitution.

However, the high reactivity of the aniline ring can lead to challenges such as polysubstitution and oxidation, particularly under the harsh, acidic conditions often required for nitration and sulfonation. libretexts.org For example, direct bromination of aniline with bromine water typically yields the 2,4,6-trisubstituted product uncontrollably. libretexts.orgyoutube.com

To achieve selective monosubstitution, the activating effect of the amino group is often tempered by converting it into an amide, such as an acetanilide. libretexts.org This protecting group reduces the nucleophilicity of the ring, allowing for more controlled reactions. After the desired substitution on the ring is accomplished, the amide can be hydrolyzed back to the amino group. libretexts.org

| Reaction | Reagents | Major Product (Predicted) | Reference |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid | 4-Bromo-N-(2-(1H-imidazol-1-yl)phenyl)acetamide | libretexts.org |

| Nitration | HNO₃, H₂SO₄, low temp. | N-(4-nitro-2-(1H-imidazol-1-yl)phenyl)acetamide | libretexts.org |

| Sulfonation | Fuming H₂SO₄ | N-(4-sulfonic acid-2-(1H-imidazol-1-yl)phenyl)acetamide | libretexts.org |

Functionalization of the Imidazole (B134444) Nucleus

The imidazole ring presents distinct sites for functionalization, including the unsubstituted nitrogen atom and the three carbon atoms of the heterocyclic core.

In this compound, the N-1 position of the imidazole ring is already substituted by the phenyl group. The remaining nitrogen at the N-3 position possesses a lone pair of electrons, rendering it basic and nucleophilic. longdom.org This site is susceptible to reactions with electrophiles, such as alkyl halides or acylating agents. Such reactions lead to the formation of quaternary imidazolium salts, which introduces a positive charge and significantly alters the electronic properties of the molecule. For example, the reaction of an imidazole nucleus with reagents like ethyl chloroacetate can lead to N-alkylation. nih.gov

Functionalization of the carbon atoms (C2, C4, C5) of the imidazole ring is also a viable synthetic strategy. The C2 position is the most acidic proton on the imidazole ring, and its deprotonation with a strong base can generate a nucleophilic species, such as an organolithium reagent or an N-heterocyclic carbene precursor. mdpi.com This intermediate can then react with a variety of electrophiles to install substituents at the C2 position. nih.gov

Electrophilic substitution directly on the imidazole carbons is generally more challenging than on the activated aniline ring. However, various synthetic methods have been developed for the regioselective functionalization of the imidazole core, often involving metal-catalyzed cross-coupling reactions or directed metalation strategies. rsc.org

Exploration of Tandem and Cascade Reactions

The close proximity of the aniline amino group and the imidazole N-1 atom in this compound creates the potential for intramolecular cyclizations, leading to the formation of fused heterocyclic systems. These reactions can be designed as tandem or cascade sequences, where multiple bonds are formed in a single pot.

A plausible cascade reaction involves the treatment of this compound with a bifunctional reagent that can react with both the aniline nitrogen and another position on the molecule. For example, reacting an ortho-substituted aniline with a carbonyl source like 1,1'-carbonyldiimidazole (CDI) or phosgene can lead to an intramolecular cyclization to form a benzimidazolone. koreascience.kr In the case of this compound, such a reaction could potentially lead to the formation of a tricyclic fused system, such as an imidazo[1,2-a]benzimidazole derivative. Such reactions, which combine multiple bond-forming events in one efficient operation, are valuable tools in synthetic chemistry for building molecular complexity. eurekaselect.comnih.gov

Coordination Chemistry and Metalligand Applications

Ligand Design Principles of Imidazole-Aniline Systems

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. Imidazole-aniline systems are designed around several key principles. The imidazole (B134444) ring provides a basic imine nitrogen (HC=N-CH), which is a potent sigma-donor and the primary site for metal coordination. wikipedia.org The aniline (B41778) group offers a second coordination site through its amino nitrogen, allowing the molecule to act as a bidentate N,N'-donor ligand, forming a stable five-membered chelate ring with a metal ion.

The versatility of these systems is enhanced by the potential for derivatization on both the imidazole and aniline rings. researchgate.net Substituents can be introduced to modulate the electronic properties (e.g., electron-donating or -withdrawing groups) and steric hindrance around the metal center. This tuning is crucial for controlling the coordination geometry and the reactivity of the final complex. rsc.org Furthermore, the nature of the linkage between the two rings influences the ligand's flexibility and its ability to adopt different conformations, which in turn determines the coordination modes and the potential for forming complex supramolecular structures. nih.gov The interplay of hydrophobic interactions, hydrogen bonding, and charge transfer capabilities, particularly in related compounds like 4-(1H-imidazol-1-yl)aniline, also contributes to their utility in applications such as mixed-mode chromatography. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

Formation of Complexes with Transition Metals (e.g., Cu(II), Co(II), Zn(II), Ni(II), Mn(II))

Metal complexes based on imidazole-aniline and particularly its benzimidazole (B57391) analogues have been successfully synthesized with a range of divalent transition metal ions. The general method involves the reaction of the ligand with a metal salt (often a chloride or acetate (B1210297) salt) in a suitable solvent like ethanol (B145695) or methanol (B129727). jocpr.comuomustansiriyah.edu.iqresearchgate.net Mixed-ligand complexes have also been prepared by introducing a secondary ligand during the synthesis. rsc.org

The resulting complexes are typically characterized using a suite of spectroscopic and analytical techniques to confirm their structure and composition. These methods include Fourier-transform infrared (FT-IR) spectroscopy to observe changes in vibrational frequencies upon coordination, UV-visible spectroscopy to study electronic transitions, and nuclear magnetic resonance (NMR) for structural elucidation. researchgate.netrdd.edu.iq Elemental analysis and mass spectrometry are used to determine the empirical formula and stoichiometry of the complexes. rsc.orgjocpr.com

Table 1: Examples of Synthesized Transition Metal Complexes with Imidazole-Aniline Type Ligands

| Metal Ion | Ligand System | General Formula | Characterization Methods |

|---|---|---|---|

| Co(II) | 2-(1H-imidazol-2-yl)aniline derivative | - | FT-IR, ¹H NMR, UV-vis, ESI-MS, EPR |

| Ni(II) | 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | [Ni(L)₂Cl₂] | Elemental Analysis, IR, ¹H NMR, UV-vis, TGA |

| Cu(II) | 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | [Cu(L)₂Cl₂] | Elemental Analysis, IR, ¹H NMR, UV-vis, TGA |

| Mn(II) | Azo Imidazole Derivative | Octahedral Complex | C.H.N.S Analysis, AAS, UV-vis, FT-IR, MS, ¹H-NMR |

| Fe(III) | Imidazole-Benzimidazole mixed-ligand | [Fe(IM)(BZ)Cl(H₂O)₂]Cl | Elemental Analysis, IR, MS, TGA, UV-vis |

Data compiled from multiple sources. rsc.orgjocpr.comuomustansiriyah.edu.iqresearchgate.net

Determination of Coordination Modes and Geometries

Imidazole-aniline ligands can adopt various coordination modes, leading to complexes with diverse geometries. The specific geometry is influenced by the metal ion's nature, the steric and electronic properties of the ligand, and the presence of counter-ions or solvent molecules. nih.gov

Commonly observed geometries for complexes with these and related ligands include octahedral, tetrahedral, and square planar. jocpr.comuomustansiriyah.edu.iq For instance, studies on complexes with substituted benzimidazole ligands suggest a tetrahedral geometry for Ni(II) complexes and a square planar geometry for Cu(II) complexes. researchgate.net In other cases, particularly with mixed ligands or solvent coordination, an octahedral environment is often proposed. rsc.orguomustansiriyah.edu.iq Computational studies on metal-histidine complexes, which feature a similar imidazole coordination, highlight how factors like metal spin states and solvation can influence whether the coordination is bidentate or tridentate. nih.gov The coordination can occur through the nitrogen atoms of the imidazole ring and the aniline group, and in some Schiff base derivatives, through an imine nitrogen and a phenolate (B1203915) oxygen. scispace.com A study on a five-coordinate Co(II) complex with imidazole and a tripodal ligand revealed a distorted trigonal bipyramidal geometry. nih.gov

Table 2: Coordination Geometries of Metal Complexes with Imidazole-Aniline Type Ligands

| Metal Complex | Proposed Geometry | Coordination Mode | Source(s) |

|---|---|---|---|

| [Ni(L)₂Cl₂] (L = pyrazole-benzimidazole) | Tetrahedral | Monodentate | jocpr.comresearchgate.net |

| [Cu(L)₂Cl₂] (L = pyrazole-benzimidazole) | Square Planar | Monodentate | jocpr.comresearchgate.net |

| [Mn(L)Cl₂(H₂O)₂] (L = Azo Imidazole) | Octahedral | Bidentate | uomustansiriyah.edu.iq |

| [Fe(IM)(BZ)Cl(H₂O)₂]Cl | Octahedral | Mixed-Ligand | rsc.org |

| Co(imidazole)(tbta)₂ | Distorted Trigonal Bipyramidal | N-donor | nih.gov |

Role in Coordination Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

The structural features of imidazole-aniline ligands make them excellent building blocks for constructing complex supramolecular architectures and metal-organic frameworks (MOFs). researchgate.netrsc.org Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to form larger, well-defined structures. nih.govfrontiersin.org

Imidazole and its derivatives are widely used as linkers in the synthesis of MOFs due to their ability to coordinate with metal ions and participate in hydrogen bonding. researchgate.netrsc.org The linear or angular disposition of the coordination sites in imidazole-aniline type ligands can direct the formation of 1D chains, 2D layers, or 3D frameworks. mdpi.com These porous crystalline materials have generated significant interest for their potential applications in gas storage, separation, and catalysis, which are dependent on the size, shape, and functionality of the framework's pores. nih.govmdpi.com The aniline moiety can also be functionalized to introduce additional interaction sites, further guiding the self-assembly process and tuning the properties of the resulting supramolecular system. frontiersin.org

Catalytic Applications of Metal Complexes Derived from Imidazole-Aniline Ligands

Metal complexes derived from imidazole-aniline ligands have shown promise as catalysts in various organic transformations, leveraging the ability of the metal center to facilitate redox processes.

Oxidative Coupling Reactions (e.g., o-Aminophenol Oxidation)

A significant application of these complexes is in catalyzing oxidative coupling reactions. Specifically, cobalt and manganese complexes bearing ligands derived from 2-(1H-imidazol-2-yl)aniline have been shown to be active catalysts for the aerobic oxidation of o-aminophenol (OAPH) to 2-aminophenoxazine-3-one (APX). researchgate.netnih.gov This reaction mimics the function of the enzyme phenoxazinone synthase. researchgate.netiitkgp.ac.in

The catalytic cycle is believed to proceed through a Michaelis-Menten type mechanism. researchgate.net The process involves the formation of a catalyst-substrate adduct, followed by an electron transfer event. nih.gov Spectroscopic studies, including EPR, have indicated the generation of an organic radical during the reaction, which is a key intermediate in the oxidative process. researchgate.net The efficiency of these catalysts can be quite high, with reported turnover numbers (kcat) reaching values such as 52.5 h⁻¹ for a cobalt complex. researchgate.net The catalytic activity is influenced by the specific ligand structure and the nature of the metal ion. rsc.org

Table 3: Catalytic Performance in o-Aminophenol (OAPH) Oxidation

| Catalyst | Substrate | Product | Turnover Number (kcat) | Mechanistic Feature | Source |

|---|---|---|---|---|---|

| Cobalt(II) complex with 2-(1H-imidazol-2-yl)aniline ligand | o-Aminophenol | 2-Aminophenoxazine-3-one | 52.5 h⁻¹ | Formation of catalyst-substrate adduct; radical generation | researchgate.net |

| Manganese(III) supramolecular complexes | o-Aminophenol | 2-Aminophenoxazine-3-one | - | Formation of complex-substrate aggregate | nih.gov |

| Mixed-valence Co(II)/Co(III) coordination polymers | o-Aminophenol | 2-Aminophenoxazine-3-one | 1.2 - 11.5 h⁻¹ | Cooperative effect of metal centers | rsc.org |

Other Organic Transformations Mediated by Complexes

The utility of metal complexes derived from 2-(1H-imidazol-1-yl)aniline and its isomers extends beyond cross-coupling reactions to a variety of other significant organic transformations. Research into the catalytic activity of these complexes is an evolving field, with studies on related imidazole- and aniline-containing ligands demonstrating their potential in mediating reactions such as oxidations and transfer hydrogenations. While direct catalytic data for this compound complexes is limited, the performance of closely related structural analogues provides valuable insight into their prospective applications.

Oxidative Coupling Reactions

A notable application has been found for a cobalt complex incorporating the constitutional isomer, 2-(1H-imidazol-2-yl)aniline. This complex has demonstrated catalytic efficacy in mimicking the activity of phenoxazinone synthase, an enzyme that catalyzes the aerobic oxidation of o-aminophenols. Specifically, the cobalt complex catalyzes the oxidative coupling of 2-aminophenol (B121084) (OAPH) to form the corresponding phenoxazinone, 2-aminophenoxazine-3-one (APX). researchgate.net

The reaction proceeds under aerobic conditions in a methanol medium. Kinetic studies have revealed that the transformation follows saturation kinetics, which suggests the formation of an intermediate catalyst-substrate adduct. This mechanism is further supported by ESI-MS and EPR spectroscopy, the latter of which detected an organic radical signal during the oxidation process, indicating a radical-mediated pathway. researchgate.net The catalyst exhibited a turnover number (Kcat) of 52.5 h⁻¹, highlighting its efficiency. researchgate.net

Table 1: Catalytic Oxidation of 2-Aminophenol using a Cobalt Complex of 2-(1H-imidazol-2-yl)aniline

| Catalyst | Substrate | Product | Solvent | Conditions | Turnover Number (Kcat) |

|---|---|---|---|---|---|

| Cobalt(II) complex of 2-(1H-imidazol-2-yl)aniline | 2-Aminophenol (OAPH) | 2-Aminophenoxazine-3-one (APX) | Methanol | Aerobic | 52.5 h⁻¹ |

Data sourced from research on the catalytic activity of cobalt complexes. researchgate.net

Transfer Hydrogenation

Ruthenium complexes are well-known catalysts for transfer hydrogenation reactions, a process that involves the transfer of hydrogen from a donor molecule (like an alcohol) to a substrate (such as a ketone). While specific studies on this compound-ruthenium complexes are not extensively documented in the surveyed literature, related systems employing imidazole-functionalized ligands have shown significant promise. For instance, ruthenium complexes bearing imidazolylphosphine ligands have been developed as efficient catalysts for the hydrogenation of both aliphatic and aromatic nitriles to primary amines using molecular hydrogen. nih.gov

Furthermore, various ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands featuring pyrimidine (B1678525) or pyridine (B92270) functionalities have proven to be effective catalysts for the transfer hydrogenation of a range of ketones. doaj.org These analogous systems underscore the potential of the imidazole-aniline scaffold in designing effective ruthenium catalysts for reduction reactions. The general efficacy of such catalysts is often tested on a range of ketone substrates under typical transfer hydrogenation conditions, using isopropanol (B130326) as both the solvent and hydrogen source.

Table 2: Representative Transfer Hydrogenation of Ketones with Related Ruthenium-NHC Complexes

| Catalyst System | Substrate | Product | H-Donor/Solvent | Conditions | Conversion (%) |

|---|---|---|---|---|---|

| Ruthenium-NHC Complex | Acetophenone | 1-Phenylethanol | 2-Propanol | 82 °C, 24 h | >99 |

| Ruthenium-NHC Complex | Benzophenone | Diphenylmethanol | 2-Propanol | 82 °C, 24 h | >99 |

| Ruthenium-NHC Complex | Cyclohexanone | Cyclohexanol | 2-Propanol | 82 °C, 24 h | >99 |

This table represents typical results for related Ruthenium-NHC complexes in transfer hydrogenation, as specific data for this compound complexes is not available. doaj.org

Other Potential Transformations

The structural motifs present in this compound suggest that its metal complexes could be active in other catalytic processes. For example, rhodium complexes are widely used in hydroformylation , the conversion of alkenes to aldehydes. matthey.comnih.gov The specific ligand environment is crucial for catalyst activity and selectivity, and N-donor ligands like this compound could potentially be employed in this transformation. researchgate.net Similarly, palladium complexes are versatile catalysts for various hydrogenation reactions of alkenes and alkynes, and ligands based on benzimidazole, a related structure, have been successfully used in these processes. preprints.org These areas represent potential future avenues for the application of this compound metal complexes.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For imidazole (B134444), aniline (B41778), and benzimidazole (B57391) derivatives, calculations are commonly performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional combined with basis sets like 6-31G(d) or 6-311++G(d,p). mdpi.comresearchgate.netnih.gov These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. researchgate.net

The optimization process seeks the lowest energy conformation of the molecule in the gas phase or in a simulated solvent environment. researchgate.net For 2-(1H-imidazol-1-yl)aniline, DFT calculations would reveal the planar nature of the imidazole and aniline rings and the most stable rotational orientation (dihedral angle) between them. The electronic structure analysis provides information on the distribution of electron density, which is crucial for understanding the molecule's chemical behavior.

Table 1: Representative Theoretical Parameters for Imidazole-Aniline Scaffolds Note: This table is illustrative, based on typical values for related structures as specific data for this compound is not available.

| Parameter | Typical Calculated Value | Methodology |

|---|---|---|

| C-N (Aniline-Imidazole Link) Bond Length | ~1.40 Å | DFT/B3LYP/6-31G(d) |

| Aniline-Imidazole Dihedral Angle | 30-50° | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 2-4 D | DFT/B3LYP/6-31G(d) |

Conformational analysis is critical for understanding the flexibility of a molecule, which influences its ability to bind to a biological target. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. rug.nlucl.ac.uk For this compound, the most significant degree of conformational freedom is the rotation around the single bond connecting the aniline and imidazole rings.

To explore this, a relaxed PES scan is performed where the dihedral angle between the two rings is systematically varied (e.g., from -180° to +180° in 10° increments), and the energy is calculated at each step while allowing other parts of the molecule to relax. researchgate.net This process identifies the lowest-energy conformer (global minimum) and other stable, low-energy conformers (local minima), as well as the energy barriers to rotation between them. Such studies on related bis-imidazolone compounds have shown a tendency for aromatic rings to adopt specific arrangements to facilitate favorable π–π interactions. mdpi.com This analysis is crucial for understanding which conformations are likely to be present under physiological conditions and available for receptor binding. nih.govnih.gov

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict how a ligand, such as this compound, might interact with a protein or enzyme. These methods are central to structure-based drug design. uomisan.edu.iqnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. arabjchem.org The process involves placing the ligand into the binding site of a protein and evaluating the fit using a scoring function, which estimates the binding affinity. Derivatives of this compound, such as 2-(1H-imidazol-1-yl)-1-phenylethanol, have been studied as potential inhibitors of enzymes like sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, a key target in antiparasitic drug discovery. nih.gov

Docking studies of these imidazole-based compounds into the CYP51 active site help to rationalize their biological activity. nih.gov The interactions typically involve coordination of one of the imidazole nitrogen atoms to the heme iron atom in the enzyme's active site, along with hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.govresearchgate.net Similarly, 4-(1H-imidazol-1-yl)aniline has been investigated as a ligand for mixed-mode chromatography, where its ability to bind proteins like immunoglobulin G is exploited for purification. nih.gov This binding is attributed to a combination of hydrophobic interactions, hydrogen bonding, and charge transfer interactions. nih.gov

Table 2: Illustrative Molecular Docking Results for Imidazole Derivatives against a Target Protein Note: This table is a representative example based on studies of similar compounds, as specific docking scores for this compound against a particular target were not found.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Imidazole Derivative 1 | Trypanosoma cruzi CYP51 | -8.5 | HEM, Tyr103, His245 |

| Imidazole Derivative 2 | GlcN-6-P synthase | -7.9 | Ser347, Gly301 |

| Anilinoquinazoline Derivative | VEGFR-2 | -8.2 | Cys919, Asp1046 |

Beyond predicting binding poses, computational studies can elucidate the mechanism of action. For many imidazole-based drugs that target heme-containing enzymes (e.g., CYP450 family, nitric oxide synthases), the binding mechanism involves the coordination of the sp2-hybridized nitrogen of the imidazole ring to the central heme iron. researchgate.net This interaction displaces a weakly bound water molecule and inhibits the enzyme's catalytic activity.

For example, studies on 2-(imidazol-1-yl)pyrimidines as inhibitors of inducible nitric oxide synthase (iNOS) revealed that these compounds bind to the iNOS monomer, coordinating with the heme iron and physically blocking the protein-protein interaction required to form the active dimeric enzyme. researchgate.net The analysis of the crystal structure of the inhibitor-enzyme complex provides a detailed picture of the active site interactions, rationalizing the structure-activity relationship and guiding the design of more potent inhibitors. researchgate.net Similar mechanisms, involving interactions with key residues and cofactors in an enzyme's active site, are fundamental to understanding how these molecules function. nih.govnih.gov

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The analysis of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP) provides deep insights into the chemical reactivity of a molecule. researchgate.net

The FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy gap between the HOMO and LUMO is an important parameter for molecular stability; a large gap implies high stability and low chemical reactivity. malayajournal.org For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would likely be distributed over the more electron-deficient imidazole ring. researchgate.netresearchgate.net This distribution indicates that the aniline moiety is the primary site for electrophilic attack, while the imidazole ring is more susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, using colors to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. malayajournal.orgresearchgate.net In studies of related imidazole-containing compounds, the most negative regions are consistently found around the nitrogen atoms of the imidazole ring, identifying them as key sites for hydrogen bonding and metal coordination. researchgate.netmdpi.com The area around the amino group's hydrogen atoms on the aniline ring would show a positive potential, indicating their role as hydrogen bond donors.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are instrumental in the structural elucidation of the molecule and in understanding its electronic environment.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach for calculating NMR chemical shifts. researchgate.netresearchgate.net This method has demonstrated good agreement between theoretical and experimental values for related heterocyclic compounds. researchgate.netniscpr.res.in Computational studies on similar molecules, such as derivatives of N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl) phenyl)-4,5-dihydrothiazol-2-amine and 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, have successfully utilized the B3LYP functional with basis sets like 6-31G(d,p) to predict both ¹H and ¹³C NMR spectra. researchgate.netniscpr.res.inniscair.res.in The correlation between the calculated and experimental chemical shifts in these studies is often high, validating the accuracy of the theoretical models. niscpr.res.in

For this compound, a similar computational strategy would involve an initial geometry optimization of the molecule using a functional such as B3LYP. Following this, the NMR chemical shifts would be calculated using the GIAO method at the same level of theory. The predicted values provide a theoretical spectrum that can be compared with experimental data, aiding in the assignment of specific proton and carbon signals.

The predicted chemical shifts for the protons and carbons of this compound are influenced by the electronic effects of the aniline and imidazole rings. The protons on the aniline ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their precise shifts influenced by the electron-donating amino group and the electron-withdrawing imidazole substituent. Similarly, the protons of the imidazole ring will have characteristic chemical shifts. In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms in both rings will reflect their local electronic environments.

Below are tables representing the kind of data generated from such computational predictions for this compound.

Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: These are representative values based on computational models for similar structures and are not experimental data.)

| Atom Number | Predicted Chemical Shift (ppm) |

| H-2' | 7.8 - 8.2 |

| H-4' | 7.1 - 7.4 |

| H-5' | 7.1 - 7.4 |

| H-3 | 7.2 - 7.5 |

| H-4 | 6.8 - 7.1 |

| H-5 | 7.0 - 7.3 |

| H-6 | 6.7 - 7.0 |

| NH₂ | 4.5 - 5.5 |

Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are representative values based on computational models for similar structures and are not experimental data.)

| Atom Number | Predicted Chemical Shift (ppm) |

| C-1 | 140 - 145 |

| C-2 | 128 - 133 |

| C-3 | 118 - 122 |

| C-4 | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 117 - 122 |

| C-2' | 135 - 140 |

| C-4' | 120 - 125 |

| C-5' | 115 - 120 |

Structure Activity Relationship Sar Investigations

Influence of Substituent Position and Electronic Properties on Biological Efficacy

The biological activity of 2-(1H-imidazol-1-yl)aniline derivatives is highly sensitive to the placement and electronic nature of substituents on both the aniline (B41778) and imidazole (B134444) rings. Modifications can drastically alter the molecule's physicochemical properties, such as its electron distribution, lipophilicity, and hydrogen bonding capacity, which are key determinants of its interaction with target proteins. mdpi.com

For instance, in the development of inhibitors for targets like Fms-like tyrosine kinase 3 (FLT3), a therapeutic target for acute myeloid leukaemia (AML), the substitution pattern on a related benzimidazole-aniline scaffold proved critical. nih.govnih.govtandfonline.com Studies on a series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives showed that the nature of the substituent on the terminal phenyl ring significantly impacted inhibitory activity. While many derivatives exhibited potent activity, the introduction of an ethyl piperazine moiety resulted in the most potent inhibitor against both FLT3 and its drug-resistant mutant, FLT3-D835Y. nih.govtandfonline.com This suggests that steric bulk and the ability to form specific interactions in the kinase binding pocket are governed by the substituent's nature.

Similarly, research on phenanthro[9,10-d]-imidazole derivatives demonstrated that adding electron-withdrawing groups, such as an aldehyde (-CHO) or a rhodanine-3-acetic acid ring, caused a significant bathochromic (red) shift in their absorption and emission spectra. nih.gov This highlights how electronic properties of substituents directly influence the molecule's fundamental electronic structure, which in turn can affect interactions with biological macromolecules. nih.gov In another study on 1,3-butadiene analogues, the introduction of an amine substituent was found to significantly decrease global electrophilicity and increase global nucleophilicity, classifying them as strong nucleophilic species. mdpi.com These findings underscore the principle that both the position and the electron-donating or electron-withdrawing character of a substituent are pivotal in modulating the biological efficacy of a compound series.

The position of substitution on the aniline ring also plays a key role. A study on aniline derivatives containing a 1,2,3-triazole system found that the lipophilicity of derivatives substituted at the para-position of the aniline ring was significantly different from those with ortho- or meta-substitutions. nih.gov Specifically, para-substituted compounds consistently demonstrated the lowest lipophilicity, which can be attributed to a more rigid molecular structure and reduced potential for intramolecular interactions. nih.gov Since lipophilicity is a critical parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile, its modulation through positional isomerism is a key strategy in drug design.

Rational Design and Optimization of this compound Derivatives for Enhanced Potency and Selectivity

Rational drug design leverages SAR data to methodically optimize a lead compound into a clinical candidate with enhanced potency, selectivity, and favorable pharmacokinetic properties. This process often involves iterative cycles of design, synthesis, and biological testing.

A clear example of this approach is the optimization of 2-(1H-imidazol-1-yl)pyrimidine derivatives as inhibitors of inducible nitric oxide synthase (iNOS) dimerization. researchgate.net Starting from an initial screening hit, researchers systematically modified different parts of the molecule. This optimization led to a potent, selective, and orally available inhibitor that showed significant efficacy in a rat model of adjuvant-induced arthritis. researchgate.net Crystal structure analysis of the inhibitor bound to the iNOS monomer provided a structural basis for the observed SAR, revealing that the imidazole group coordinates with the heme iron, anchoring the compound at the protein-protein interface. researchgate.net

In the context of FLT3 inhibitors based on a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold, structural optimization was key to developing compounds with nanomolar potency. nih.govtandfonline.combohrium.com The initial design was based on previous FLT3 inhibitors, and modifications involved synthesizing a series of derivatives with various substituents. nih.gov The evaluation of these compounds against FLT3 and its mutants allowed for the identification of key structural features required for high potency. The most successful compound, 8r, which featured an N-ethylpiperazine group, demonstrated an IC₅₀ of 5.64 nM against the resistant FLT3-D835Y mutant and high selectivity across a panel of 42 protein kinases. nih.govtandfonline.com

The following table presents the inhibitory activities of selected benzimidazole (B57391) derivatives against FLT3 and the FLT3-D835Y mutant, illustrating the impact of structural modifications on potency.

| Compound | R Group | FLT3 IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) |

| 8a | 4-morpholinophenyl | 114.3 | 21.6 |

| 8g | 4-(4-methylpiperazin-1-yl)phenyl | 76.4 | 12.3 |

| 8k | 4-(pyrrolidin-1-yl)phenyl | 101.5 | 13.9 |

| 8r | 4-(4-ethylpiperazin-1-yl)phenyl | 41.6 | 5.64 |

| 8t | 3-fluoro-4-morpholinophenyl | 64.9 | 10.3 |

| 8z | 3-fluoro-4-(4-ethylpiperazin-1-yl)phenyl | 45.3 | 6.13 |

Data sourced from a study on benzimidazole derivatives as FLT3 inhibitors. nih.gov

This iterative optimization, guided by SAR, is fundamental to converting a promising chemical scaffold like this compound into a viable therapeutic agent.

Ligand Efficiency and Druggability Assessment

In modern drug discovery, potency alone is not a sufficient metric for a quality lead compound. Ligand efficiency (LE) and other "druggability" metrics are used to assess the quality of a compound and its potential for successful development. LE is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It helps in identifying small, efficient fragments that can be elaborated into more potent leads without becoming excessively large or lipophilic, which often leads to poor pharmacokinetic properties.

The formula for Ligand Efficiency is: LE = (1.37 / N) * pIC₅₀ where N is the number of heavy atoms and pIC₅₀ is the negative logarithm of the IC₅₀ value. Higher LE values are desirable, as they indicate that a molecule achieves its potency efficiently.

During the optimization of iNOS inhibitors, the initial hits identified from a combinatorial library were likely small molecules with good ligand efficiency. researchgate.net The subsequent optimization process, which led to potent and selective inhibitors, would have aimed to maintain or improve this efficiency while increasing potency. researchgate.net

Druggability assessment also involves evaluating a compound's adherence to empirical rules like Lipinski's Rule of Five and Veber's rules, which predict oral bioavailability. nih.gov A study of new triazole derivatives of aniline confirmed that all synthesized compounds satisfied these drug-likeness rules. nih.gov Furthermore, an in silico analysis of their ADME profile showed favorable values for parameters related to absorption. nih.gov Such assessments are critical in the early stages of drug design to filter out compounds that are likely to fail later in development due to poor pharmacokinetic properties. The rational design of this compound derivatives must, therefore, balance the drive for high potency with the need to maintain favorable druggability metrics to maximize the probability of clinical success.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While comprehensive experimental NMR data for 2-(1H-imidazol-1-yl)aniline is not widely published, analysis of its constituent parts—aniline (B41778) and imidazole (B134444)—and related structures allows for the prediction of its spectral characteristics.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the aniline and imidazole rings. The protons on the aniline ring (H4, H5, H6, and H7) would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing imidazole substituent. The imidazole protons (H2', H4', and H5') would also resonate in the aromatic region, with characteristic shifts. The two protons of the primary amine would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the proton data, showing nine distinct carbon signals corresponding to the molecular structure. The chemical shifts would differentiate between the carbons of the benzene (B151609) ring and the imidazole ring, with the carbon atom C2, bonded to the imidazole nitrogen, being significantly influenced by the substituent.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, which is crucial for confirming its elemental composition. For this compound (C₉H₉N₃), the exact mass can be calculated and compared with experimental data.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, typically showing the protonated molecular ion [M+H]⁺. In the case of this compound, this would correspond to a mass-to-charge ratio (m/z) of approximately 160.0869. Tandem mass spectrometry (MS/MS) experiments on this parent ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways could involve the cleavage of the bond between the aniline and imidazole rings or fragmentation within the imidazole ring itself.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₀N₃⁺ | 160.08693 |

| [M+Na]⁺ | C₉H₉N₃Na⁺ | 182.06887 |

| [M-H]⁻ | C₉H₈N₃⁻ | 158.07237 |

| [M]⁺ | C₉H₉N₃⁺ | 159.07910 |

Note: Data is based on predicted values and may vary from experimental results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands. Key vibrational modes would include N-H stretching from the primary amine group, aromatic C-H stretching, C=C and C=N stretching within the aromatic rings, and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely show absorption bands in the UV region, characteristic of π-π* transitions within the conjugated systems of the aniline and imidazole rings. The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and solvent environment. The spectrum of aniline, for example, shows two prominent peaks in the UV region around 220 nm and 290 nm.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Imidazole (C=N) | Stretching | ~1650 |

| Aromatic (C-N) | Stretching | 1250 - 1350 |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Thermal Analysis Techniques (Thermogravimetric Analysis (TG), Differential Thermal Analysis (DTA)) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques are employed to study the effect of heat on a material. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. A TGA curve for this compound would indicate the temperature at which it begins to decompose and the extent of mass loss at different stages.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. DTA can detect exothermic or endothermic processes such as melting, crystallization, and decomposition. Together, TGA and DTA offer a comprehensive profile of the thermal behavior and stability of the compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. The ground state of this compound is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and would not produce a signal. This technique would only become applicable if the compound were to be oxidized or reduced to form a radical cation or anion, or if it were to be part of a complex containing a paramagnetic center. For the characterization of the neutral, ground-state molecule, EPR spectroscopy is not a relevant technique.

Biological and Pharmacological Research Perspectives

Antimicrobial Activity Studies

Derivatives of 2-(1H-imidazol-1-yl)aniline have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria, fungi, and protozoa. These studies highlight the potential of the imidazole-aniline scaffold in the development of new antimicrobial agents.

Antibacterial Efficacy Against Bacterial Strains

Research into the antibacterial properties of this compound derivatives has revealed activity against both Gram-positive and Gram-negative bacteria. A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which incorporate a similar structural motif, showed significant efficacy. Specifically, compounds identified as 3ao and 3aq were highly active against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL. nih.gov Other related derivatives, 3aa and 3ad, also showed strong activity against staphylococci with MICs ranging from 3.9 to 7.8 µg/mL. nih.gov Furthermore, derivative 3ag demonstrated activity against Mycobacterium smegmatis with a MIC of 3.9 µg/mL. nih.gov While many derivatives showed low activity against the Gram-negative bacterium Escherichia coli, some 5-substituted benzimidazoles exhibited moderate activity. nih.gov

Table 1: Antibacterial Activity of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Citation |

|---|---|---|---|

| 3ao | Staphylococcus aureus | < 1 | nih.gov |

| 3aq | Staphylococcus aureus (MRSA) | < 1 | nih.gov |

| 3aa | Staphylococcus aureus | 3.9–7.8 | nih.gov |

| 3ad | Staphylococcus aureus | 3.9–7.8 | nih.gov |

| 3ag | Mycobacterium smegmatis | 3.9 | nih.gov |

Antifungal Properties

The antifungal potential of this chemical class has been primarily investigated against Candida species. A series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives showed potent growth inhibition at very low concentrations. One particular compound, (-)-15, exhibited strong antifungal activity against Candida albicans (MIC = 0.125 µg/mL), Candida parapsilosis (MIC = 0.08 µg/mL), Candida krusei (MIC = 0.125 µg/mL), and Candida tropicalis (MIC = 0.27 µg/mL). researchgate.net Additionally, studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have identified compounds with significant anti-candida activity. nih.gov For instance, compound 3ag showed a low MIC of 3.9 µg/mL against C. albicans. nih.gov The introduction of a bromine atom into the imidazole (B134444) fragment, as in compound 3aq, also resulted in a notable MIC of 3.9 µg/mL against C. albicans. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Class | Compound | Fungal Strain | MIC (µg/mL) | Citation |

|---|---|---|---|---|

| 2-(1H-imidazol-1-yl)-1-phenylethanol | (-)-15 | Candida albicans | 0.125 | researchgate.net |

| (-)-15 | Candida parapsilosis | 0.08 | researchgate.net | |

| (-)-15 | Candida krusei | 0.125 | researchgate.net | |

| (-)-15 | Candida tropicalis | 0.27 | researchgate.net | |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | 3ag | Candida albicans | 3.9 | nih.gov |

| 3aq | Candida albicans | 3.9 | nih.gov |

Antiprotozoal Activity (e.g., against Trichomonas vaginalis, Giardia intestinalis, Entamoeba histolytica)

A noteworthy area of research has been the evaluation of this compound derivatives against pathogenic protozoa. A synthesized series of 19 novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated potent activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.netnih.gov The experimental results showed that all tested compounds had strong activity, with half-maximal inhibitory concentration (IC50) values in the nanomolar range. researchgate.netnih.gov Significantly, this activity was reported to be superior to that of metronidazole, a standard drug used for treating these protozoal infections. researchgate.netnih.gov These findings underscore the potential of this molecular scaffold for developing new and more effective antiprotozoal drugs. researchgate.net

Table 3: Antiprotozoal Activity of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives

| Protozoal Strain | Activity Profile | Comparison | Citation |

|---|---|---|---|

| Trichomonas vaginalis | Strong activity (IC50 in nanomolar range) | Better than Metronidazole | researchgate.netnih.gov |

| Giardia intestinalis | Strong activity (IC50 in nanomolar range) | Better than Metronidazole | researchgate.netnih.gov |

| Entamoeba histolytica | Strong activity (IC50 in nanomolar range) | Better than Metronidazole | researchgate.netnih.gov |

Antineoplastic and Antiproliferative Potentials

While the broader class of imidazole-containing compounds has been extensively studied for anticancer properties, research specifically focused on this compound and its direct derivatives is limited in the context of the following subsections.

Inhibition of Tubulin Polymerization

The inhibition of tubulin polymerization is a key mechanism for many anticancer drugs. While various imidazole and benzimidazole (B57391) derivatives have been identified as tubulin polymerization inhibitors, specific studies detailing this mechanism for this compound or its immediate derivatives were not found in the reviewed literature. mdpi.comnih.govnih.gov

Effects on Cancer Cell Lines (e.g., Melanoma, Prostate Cancer, Non-Small Cell Lung Cancer, Colorectal Cancer)

Similarly, while diverse imidazole-based compounds have shown antiproliferative effects against a range of cancer cell lines, there is a lack of specific published research on the direct effects of this compound or its close analogs on melanoma, prostate cancer, non-small cell lung cancer, or colorectal cancer cell lines. The existing research on imidazole derivatives in these areas focuses on structurally distinct parent molecules. nih.govresearchgate.netnih.govnih.gov

Targeting Specific Enzyme Pathways (e.g., Protein Tyrosine Kinase, EGFR)

The core structure of this compound, combining an aniline (B41778) ring with an imidazole moiety, is characteristic of many small molecules designed to inhibit protein tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR). EGFR is a key target in cancer therapy due to its role in controlling cellular processes like growth and differentiation. nih.gov Overexpression or mutation of EGFR is common in various human tumors, and its inhibition can block mitogenic signaling pathways. nih.gov

Research has identified that compounds with a 4-anilinoquinazoline (B1210976) structure are potent and specific inhibitors of EGFR's tyrosine kinase activity. nih.govucsf.edu These molecules act as competitive inhibitors with respect to ATP binding to the kinase domain of the receptor. nih.gov The aniline portion of these inhibitors is crucial for their activity, with substitutions on the aniline ring significantly influencing potency. For instance, small, non-polar meta substituents on the aniline ring of 4-anilinoquinazolines have been shown to yield highly potent inhibitors. nih.gov

While not directly studying this compound itself, these findings highlight the importance of the anilino-scaffold in EGFR inhibition. The imidazole group, known for its ability to coordinate with metal ions in enzyme active sites, could further modulate the binding affinity and selectivity of such inhibitors. niscpr.res.in The development of dual inhibitors targeting both EGFR and other kinases like the insulin-like growth factor receptor (IGF-1R) is an emerging strategy to overcome cancer resistance, and novel scaffolds are continuously being explored for this purpose. rsc.org

Neurological and Central Nervous System Activities

Anticonvulsant Properties

Derivatives of 1H-imidazole have been a significant focus of research for developing new antiepileptic drugs. nih.gov The imidazole nucleus is a versatile pharmacophore present in several compounds demonstrating anticonvulsant effects. niscpr.res.in Studies on various substituted imidazole derivatives have shown promising activity in preclinical screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard for identifying potential anticonvulsant agents. nih.govmdpi.com

For example, a series of 1,2,4-trisubstituted-1H-imidazole derivatives showed that the majority of the compounds possessed anticonvulsant activity. nih.gov Similarly, certain imidazole-containing arylsemicarbazones exhibited notable protection in the scPTZ screen. nih.gov These studies underscore the potential of the imidazole scaffold in the development of new chemical entities with anticonvulsant properties, aiming to provide more effective and safer alternatives to existing treatments. nih.gov

| Compound Series | Most Active Compound | Test Model | Activity/Potency | Neurotoxicity |

|---|---|---|---|---|

| Imidazole-containing Arylsemicarbazones | Compound 6p | scPTZ | 100% protection at 636 μmol/kg | No neurotoxicity observed |

| 1,2,4-trisubstituted-1H-imidazoles | Compound 4k | MES & scPTZ | Activity comparable to phenytoin (B1677684) and carbamazepine | Not specified for 4k, but other compounds (4a, 4c, 4e) passed the rotarod test |

Anxiolytic Effects

The imidazole moiety is also being explored for its potential in treating anxiety disorders. niscpr.res.in The central nervous system's functions are modulated by various neurotransmitter systems, and compounds that interact with these systems can exhibit anxiolytic effects. niscpr.res.in Benzodiazepines, a common class of anxiolytic drugs, exert their effects by potentiating GABA neurotransmission. niscpr.res.in

Research into novel triphenyl-imidazole derivatives linked with aniline has shown potential anxiolytic properties in animal models like the Hole Board Test. niscpr.res.in Other studies on different imidazole-based compounds have demonstrated anxiolytic-like activity through various mechanisms. For instance, a pyrazole-piperazine derivative showed effects in the elevated plus maze and light-dark box tests, which were mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov Another compound, a derivative of 1,3-dimethyl-(1H,8H)-imidazole[2, 1-f]purine-2,4-dione, was found to exert anxiolytic-like activity in the four-plate test in mice. nih.gov These findings suggest that the imidazole scaffold is a promising starting point for the development of new anxiolytic agents.

Anti-inflammatory and Immunomodulatory Studies

Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibition

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is linked to the pathophysiology of numerous inflammatory and immunological diseases. nih.govresearchgate.netsci-hub.box A key strategy for controlling excessive NO production is to inhibit the activity of iNOS. Since the enzyme is only active in its dimeric form, preventing the dimerization of iNOS monomers is an effective therapeutic approach. nih.govresearchgate.net

Derivatives of 2-(1H-imidazol-1-yl)pyrimidine have been identified as potent and selective inhibitors of iNOS dimerization. researchgate.netnih.gov These compounds were discovered through the screening of combinatorial chemical libraries and were found to have low-nanomolar IC₅₀ values in cell-based iNOS assays. nih.gov Further mechanistic studies revealed that these pyrimidine (B1678525) imidazole derivatives bind to the iNOS monomer, generating an irreversible complex that prevents its conversion into the active dimeric form. nih.govresearchgate.net This specific mechanism provides a powerful way to reduce pathological NO production in inflammatory conditions. sci-hub.box Optimization of this chemical series has led to the development of orally available inhibitors that have shown efficacy in animal models of inflammation, such as adjuvant-induced arthritis in rats. researchgate.net

| Compound Class | Mechanism of Action | Potency | Significance |

|---|---|---|---|

| 2-(Imidazol-1-yl)pyrimidines | Inhibit the dimerization of iNOS monomers | Low-nanomolar IC₅₀ values in cell-based assays | Potent, selective, and orally available inhibitors have been developed |

| Pyrimidine Imidazole Derivative (PID) | Binds to iNOS heme, creating an irreversible monomer complex | High affinity for iNOS | Inhibits iNOS both during and after its assembly into an active enzyme |

Antioxidant and Free Radical Scavenging Mechanisms

The imidazole ring and aniline structures are both recognized for their potential roles in antioxidant activity. nih.govresearchgate.net Antioxidants protect against cellular damage caused by free radicals and reactive oxygen species (ROS), which are implicated in a wide range of diseases. nih.gov The primary mechanisms by which antioxidants act include hydrogen atom transfer (HAT) and single electron transfer (ET). nih.gov

Studies on 2H-imidazole-derived phenolic compounds have shown that conjugation of a polyphenolic subunit with an imidazole fragment can significantly increase the antiradical capacity. nih.gov This suggests that the imidazole moiety can enhance the ability of a molecule to act as a hydrogen atom donor, a key step in scavenging free radicals. nih.gov The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this activity. researchgate.netijpsr.com

Furthermore, research comparing phenolic and aniline compounds has demonstrated that their antioxidant activities can differ based on the specific assay. researchgate.net While phenolic compounds tend to be more active in DPPH scavenging due to the lower bond dissociation energy of the O-H bond, aniline compounds show greater activity in H₂O₂-scavenging assays, attributed to their reduction properties. researchgate.net The structure-activity relationship is also influenced by the number and position of active groups (OH or NH₂) on the aromatic ring. researchgate.net Therefore, the this compound structure combines two moieties with recognized potential for antioxidant and free radical scavenging activities, making it an interesting candidate for further investigation in this area.

Other Biological Activities

Research has identified derivatives of this compound as potent inhibitors of CYP24A1, a mitochondrial cytochrome P450 enzyme. CYP24A1 is the primary enzyme responsible for the catabolism of 1α,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D. By inhibiting this enzyme, these compounds can increase the local concentration of calcitriol, which is a promising strategy for conditions that may benefit from enhanced vitamin D signaling, such as certain cancers.

A series of imidazole styrylbenzamides have been synthesized and shown to be potent inhibitors of CYP24A1. researchgate.net These compounds are designed so that the imidazole nitrogen can interact with the heme iron within the active site of the enzyme, a key interaction for potent inhibition. researchgate.net Docking experiments suggest that these inhibitors occupy the vitamin D access tunnel and interact with multiple hydrophobic residues in the active site. researchgate.net

| Compound Type | Key Structural Features | Potency (IC50) | Reference |

| Imidazole styrylbenzamides | Imidazole ring for heme interaction, styrylbenzamide core | Potent | researchgate.net |

| (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides) | Imidazole, phenylethyl, and styrylbenzamide moieties | 0.11-0.35 µM |

This table summarizes the types of this compound derivatives investigated for CYP24A1 inhibitory activity.

While direct studies on this compound for the prevention of light-induced retinal damage are not extensively documented, research into other imidazole-containing compounds suggests a potential protective role for this class of molecules in retinal health. For instance, certain imidazole compounds have been shown to protect choroidal endothelial cells from complement-mediated injury, a process implicated in age-related macular degeneration (AMD). nih.govnih.gov This protection is thought to occur through the alteration of cell surface dynamics rather than by inhibiting the formation of the membrane attack complex (MAC). nih.gov Given that light exposure can be a contributing factor to retinal damage and AMD, the exploration of imidazole derivatives in this area is a promising field of research.

In Vitro and In Vivo Biological Evaluation Methodologies

The pharmacological assessment of this compound and its derivatives involves a range of standard and specialized in vitro and in vivo methodologies to determine their biological effects and potential therapeutic applications.

Cellular assays are fundamental in the initial stages of drug discovery to assess the cytotoxicity of new compounds and to determine their inhibitory effects on specific molecular targets.

Cytotoxicity Assays: The potential toxicity of novel imidazole derivatives is commonly evaluated using a variety of cell lines. The choice of cell line is often dependent on the intended therapeutic target. For instance, in anticancer research, human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) are frequently employed. tandfonline.comnih.govnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. tandfonline.comnih.govnih.govijesi.orgnih.govmdpi.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. mdpi.com

| Assay Type | Principle | Cell Lines Commonly Used | Endpoint Measured | Reference(s) |

| MTT Assay | Conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells | MCF-7, HepG2, MDA-MB-231, A549, HeLa, HCT-116, Caco-2 | Cell Viability | tandfonline.comnih.govnih.govijesi.orgnih.govmdpi.com |

This table outlines common cellular assays used to evaluate the cytotoxicity of imidazole derivatives.

Specific Target Inhibition Assays: To investigate the mechanism of action, assays that measure the inhibition of specific enzymes or proteins are crucial. For CYP24A1 inhibitors, for example, in vitro assays using the purified enzyme or cell-based systems that express the enzyme are utilized to determine the inhibitory potency (IC50) of the compounds. mdpi.com For protein kinase inhibitors, enzymatic assays are performed to measure the compound's ability to block the phosphorylation of a substrate by the target kinase. nih.gov

Following promising in vitro results, the evaluation of efficacy and pharmacological properties of this compound derivatives proceeds to in vivo studies using various animal models. The choice of animal model is critical and depends on the disease being studied.

For assessing the in vivo efficacy of CYP24A1 inhibitors, mouse xenograft models are often used. nih.govnih.gov In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor, often in combination with vitamin D, on tumor growth is monitored. nih.govnih.gov For evaluating the potential of imidazole derivatives in metabolic diseases, rat models of type 2 diabetes, such as those induced by streptozotocin, are employed to assess antihyperglycemic activity. nih.gov In the field of parasitology, earthworm models like Pheretima posthuma have been used for in vitro anthelmintic bioassays of imidazole derivatives. slideshare.net

| Disease Area | Animal Model | Key Parameters Measured | Reference(s) |

| Cancer | Human tumor xenografts in immunocompromised mice | Tumor growth inhibition, changes in biomarkers | nih.govnih.gov |

| Diabetes | Streptozotocin-induced diabetic rats | Blood glucose levels, oral glucose tolerance | nih.gov |

| Parasitic Infections | Pheretima posthuma (earthworm) | Time to paralysis and death of the worms | slideshare.net |

This table provides examples of animal models used in the pharmacological assessment of imidazole derivatives.

Understanding how a compound interacts with biological macromolecules and how it enters cells is crucial for elucidating its mechanism of action and pharmacokinetic properties.

Protein Binding Assays: The interaction of imidazole derivatives with their protein targets is a key area of study. The imidazole ring's ability to coordinate with the heme iron in cytochrome P450 enzymes is a well-established mechanism of inhibition. portlandpress.com Spectroscopic methods are often used to study the binding of imidazoles to heme proteins, with changes in the Soret band of the heme providing information about the binding event. nih.gov The affinity of this binding is quantified by the equilibrium dissociation constant (KD). nih.gov